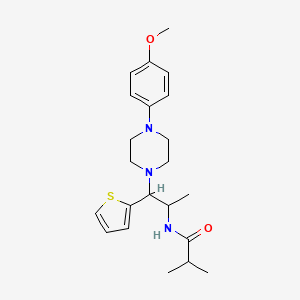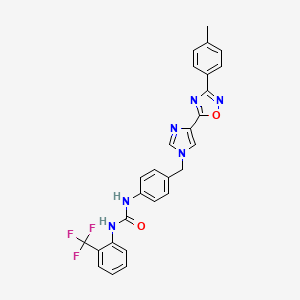
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from base chemicals such as ferulic acid, which undergoes acetylation protection and reaction with piperazine to obtain monosubstituted piperazine derivatives. The final products are confirmed through various spectroscopic methods like IR, 1HNMR, and MS, indicating successful synthesis with yields over 50% in some cases (Wang Xiao-shan, 2011).
Molecular Structure Analysis
For compounds within this chemical class, structural analysis is crucial for understanding their interaction with biological targets. Studies often involve computational modeling, including density functional theory (DFT) calculations, to elucidate the reactive sites and potential for bioactivity. X-ray crystallography may also be employed to determine the absolute configuration and conformations of these molecules (W. Xu et al., 2016).
Chemical Reactions and Properties
The chemical behavior of these compounds can be influenced by substituents on the phenyl ring or modifications to the piperazine moiety. For instance, the introduction of different substituents can lead to varied biological activities, including interactions with serotonin and dopamine receptors. This highlights the compound's potential for dual-action pharmacological profiles (R. Perrone et al., 1994).
Physical Properties Analysis
Physical characteristics such as solubility, melting point, and stability are determined by the compound's molecular structure and substituents. These properties are essential for drug formulation and delivery, influencing the compound's bioavailability and pharmacokinetics.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, pharmacodynamics, and potential for metabolic transformations, are critical for assessing the compound's therapeutic potential. Studies often focus on the compound's affinity for specific receptors, such as the serotonin 5-HT1A receptor, and its selectivity profile, which can be optimized through structural modifications (Revathi K. Raghupathi et al., 1991).
Applications De Recherche Scientifique
Metabolism and Disposition in Humans
A study on the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, revealed extensive metabolism in humans. This compound is highly metabolized via multiple pathways, with significant excretion through both bile and urine, suggesting a complex interaction with human metabolic systems similar to what might be expected from N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide (L. Christopher et al., 2010).
Receptor Binding Studies
The selective 5-HT1A receptor radioligand, [11C]WAY-100635, provides insights into the receptor binding in the human brain, useful for studying psychiatric and neurological disorders. This approach may be relevant for assessing the receptor affinity and potential central nervous system effects of related compounds (V. Pike et al., 1995).
Clinical Applications
Research into the metabolism of zipeprol, which is processed through N-dealkylation, oxidation, hydroxylation, and methylation, echoes the metabolic versatility required for therapeutic efficacy and safety in clinical settings. Such studies highlight the critical role of metabolic profiling in the development of new therapeutic agents, potentially including N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide (M. Constantin & J. Pognat, 1978).
Novel Psychoactive Substances
The emergence of new psychoactive substances (NPS), including those structurally similar to known compounds, poses significant challenges and opportunities for toxicological and pharmacological research. Studies focusing on the effects, metabolism, and clinical implications of NPS can offer valuable insights into managing and understanding the potential impacts of compounds like N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide on health and society (K. Rust et al., 2012).
Propriétés
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-6-5-15-28-20)25-13-11-24(12-14-25)18-7-9-19(27-4)10-8-18/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPZNYQKXAMDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)